REACTION_CXSMILES
|
[Br:1][C:2]1[CH:25]=[CH:24][C:5]2[C:6]([CH3:23])=NC(NC(=O)OCC3C=CC=CC=3)C(=O)[NH:10][C:4]=2[CH:3]=1.C(=O)([O-])[O-:27].[K+].[K+].IC>CN(C)C=O.O.C(OCC)(=O)C>[NH2:10][C:4]1[CH:3]=[C:2]([Br:1])[CH:25]=[CH:24][C:5]=1[C:6](=[O:27])[CH3:23] |f:1.2.3|
|
Name
|
162b
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(C(=NC(C(N2)=O)NC(OCC2=CC=CC=C2)=O)C)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.847 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 12 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was sealed in a pressure flask
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was then extracted with ethyl acetate (3×20 ml)
|
Type
|
WASH
|
Details
|
washed with water (1×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)Br)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.58 g | |
YIELD: CALCULATEDPERCENTYIELD | 148.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |